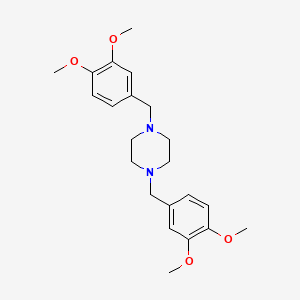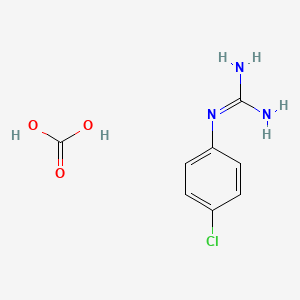
1-(4-Chlorophenyl)guanidine carbonate(1:x)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)guanidine carbonate(1:x) is an organic compound with the molecular formula C8H10ClN3O3 It is a derivative of guanidine, characterized by the presence of a chlorophenyl group attached to the guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)guanidine carbonate(1:x) can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with cyanamide, followed by the addition of carbon dioxide to form the carbonate salt. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1-(4-Chlorophenyl)guanidine carbonate(1:x) often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality. Additionally, purification steps, including crystallization and filtration, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)guanidine carbonate(1:x) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitro compounds or carboxylic acids.
Reduction: Reduced derivatives like amines or alcohols.
Substitution: Substituted guanidine derivatives with various functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)guanidine carbonate(1:x) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)guanidine carbonate(1:x) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with biological molecules, leading to the modulation of their activity. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)guanidine carbonate
- 1-(4-Methoxyphenyl)guanidine carbonate
- 1-(4-Ethylphenyl)guanidine carbonate
Comparison: 1-(4-Chlorophenyl)guanidine carbonate(1:x) is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 1-(4-Fluorophenyl)guanidine carbonate and 1-(4-Methoxyphenyl)guanidine carbonate, the chlorophenyl derivative exhibits different reactivity and potency in various applications. The electron-withdrawing nature of the chlorine atom can influence the compound’s stability and interaction with biological targets .
Conclusion
1-(4-Chlorophenyl)guanidine carbonate(1:x) is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C8H10ClN3O3 |
|---|---|
Molecular Weight |
231.63 g/mol |
IUPAC Name |
carbonic acid;2-(4-chlorophenyl)guanidine |
InChI |
InChI=1S/C7H8ClN3.CH2O3/c8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H2,2,3,4) |
InChI Key |
PSJXYVNFYRIDPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)Cl.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


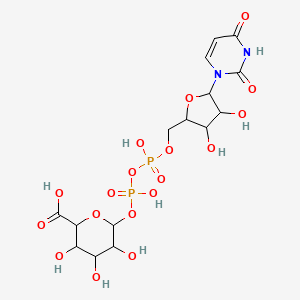

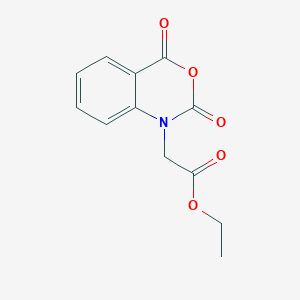
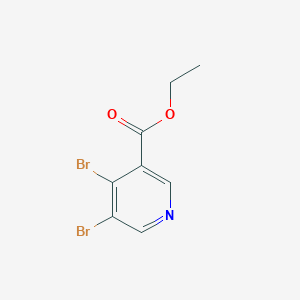
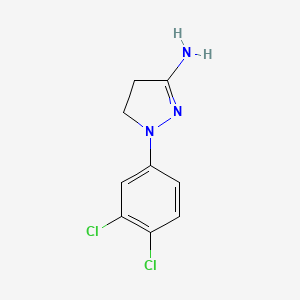
![4-(Benzo[d][1,3]dioxol-5-yl)piperidine](/img/structure/B8779380.png)
![Methyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B8779386.png)
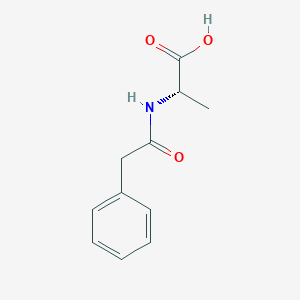
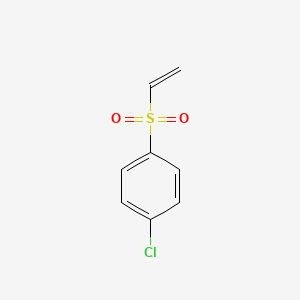
![benzo[f][1,4]thiazepine-3,5(2H,4H)-dione](/img/structure/B8779411.png)
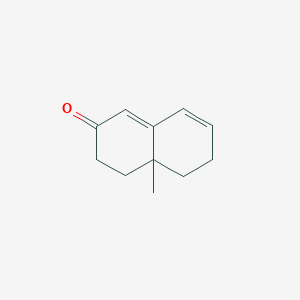
![4-Piperidinamine, N-methyl-N-[2-(trifluoromethyl)phenyl]-](/img/structure/B8779425.png)
![methyl 4-[(1H-benzoimidazol-1-yl)methyl]benzoate](/img/structure/B8779431.png)
